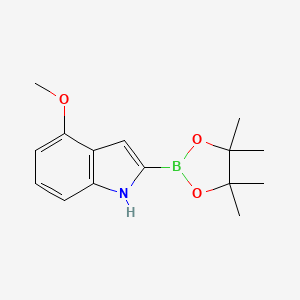
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Übersicht
Beschreibung
The compound “4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is an organic molecule that contains an indole group, a methoxy group, and a boronic ester group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methoxy group (-OCH3) is an ether group, and the tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar indole group, with the methoxy and boronic ester groups likely adding some degree of three-dimensionality. The exact bond lengths and angles would depend on the specific conformation and electronic structure of the molecule .Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions with suitable partners. The indole and methoxy groups might also influence the reactivity and selectivity of these reactions .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Crystallography
- Application : The compound 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shows some similarities with the title compound, has applications in the field of crystallography .
- Methods of Application : The crystal structure of this compound was determined using X-ray diffraction .
- Results : The crystal structure was successfully determined, providing valuable information about the compound’s molecular structure .
-
Scientific Field: Organic Synthesis
- Application : The compound 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
- Methods of Application : The specific methods of application are not mentioned in the source, but typically involve organic synthesis techniques .
- Results : The compound is successfully used as an intermediate in the synthesis of cholinergic drugs .
-
Scientific Field: Material Science
- Application : A new tetraphenylethene-based Schiff base 4-methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol (TPENOMe) was obtained, which exhibits different photochromic and fluorescence properties .
- Methods of Application : The specific methods of application are not mentioned in the source, but typically involve material science techniques .
- Results : Two different polymorphs of TPENOMe were obtained, which exhibit totally different photochromic and fluorescence properties .
-
Scientific Field: Crystallography
- Application : The compound 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shows some similarities with the title compound, has applications in the field of crystallography .
- Methods of Application : The crystal structure of this compound was determined using X-ray diffraction .
- Results : The crystal structure was successfully determined, providing valuable information about the compound’s molecular structure .
-
Scientific Field: Medicine and Organic Synthesis
- Application : The compound 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has applications in the field of medicine, organic synthesis and fine chemicals. It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
- Methods of Application : The specific methods of application are not mentioned in the source, but typically involve organic synthesis techniques .
- Results : The compound is successfully used as an intermediate in the synthesis of cholinergic drugs .
-
Scientific Field: Material Science
- Application : A new tetraphenylethene-based Schiff base 4-methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol (TPENOMe) was obtained, which exhibits different photochromic and fluorescence properties .
- Methods of Application : The specific methods of application are not mentioned in the source, but typically involve material science techniques .
- Results : Two different polymorphs of TPENOMe were obtained, which exhibit totally different photochromic and fluorescence properties .
-
Scientific Field: Crystallography
- Application : The compound 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shows some similarities with the title compound, has applications in the field of crystallography .
- Methods of Application : The crystal structure of this compound was determined using X-ray diffraction .
- Results : The crystal structure was successfully determined, providing valuable information about the compound’s molecular structure .
-
Scientific Field: Organic Synthesis
- Application : The compound 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in organic synthesis .
- Methods of Application : The specific methods of application are not mentioned in the source, but typically involve organic synthesis techniques .
- Results : The compound is successfully used in various organic synthesis processes .
-
Scientific Field: Organic Chemistry
- Application : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported .
- Methods of Application : The specific methods of application are not mentioned in the source, but typically involve organic chemistry techniques .
- Results : The compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17-13)7-6-8-12(10)18-5/h6-9,17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRATVBPKOAAZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681933 | |
| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
CAS RN |
1072811-21-2 | |
| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

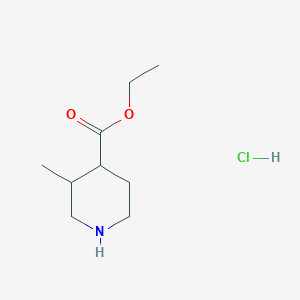
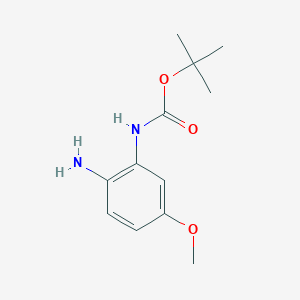
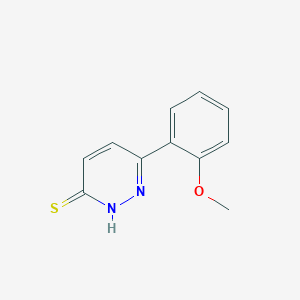
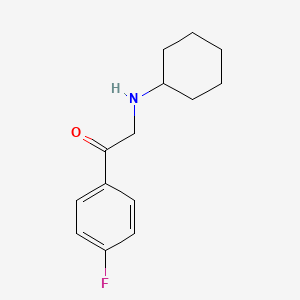
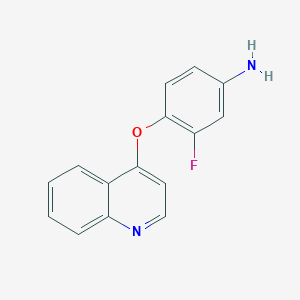
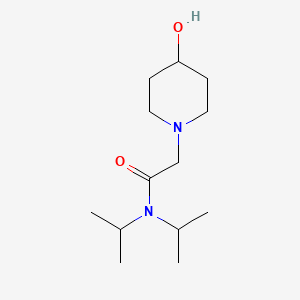
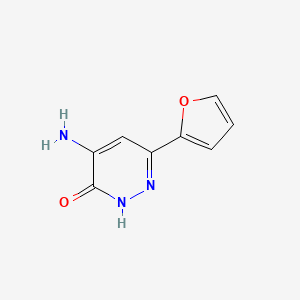
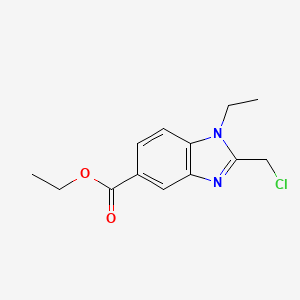
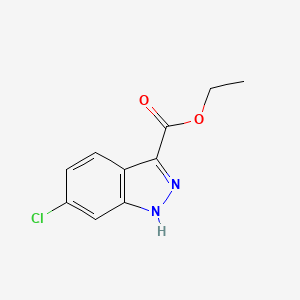
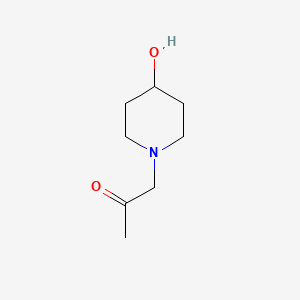
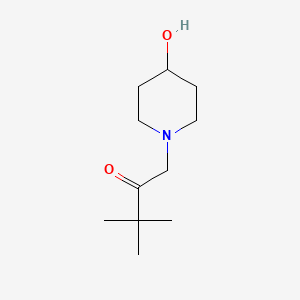
![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)
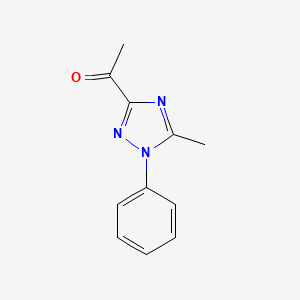
![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)